6alpha-Hydroxy-5alpha-cholestane-d7
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Overview
Description
6alpha-Hydroxy-5alpha-cholestane-d7 is a deuterium-labeled derivative of 6alpha-Hydroxy-5alpha-cholestane. This compound is a stable isotope used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy-5alpha-cholestane-d7 involves the incorporation of deuterium atoms into the 6alpha-Hydroxy-5alpha-cholestane molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxy-5alpha-cholestane-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development processes .
Scientific Research Applications
6alpha-Hydroxy-5alpha-cholestane-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the movement and transformation of cholesterol derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with specific properties
Mechanism of Action
The mechanism of action of 6alpha-Hydroxy-5alpha-cholestane-d7 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms allow for the precise tracking of the compound through various processes. The molecular targets and pathways involved depend on the specific application and system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6alpha-Hydroxy-5alpha-cholestanol-d7
- 5alpha,6beta-dihydroxycholestanol-d7
- 7-ketocholesterol-d7
- 7alpha,24(R/S)-dihydroxycholesterol-d7
Uniqueness
6alpha-Hydroxy-5alpha-cholestane-d7 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies where understanding the detailed movement and transformation of cholesterol derivatives is crucial .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTYEQRXYIMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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